molecular formula C13H22O3 B14194028 Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester CAS No. 834900-75-3

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester

Cat. No.: B14194028
CAS No.: 834900-75-3
M. Wt: 226.31 g/mol
InChI Key: LEZDLYZREUBLQP-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is an organic compound with the molecular formula C₁₃H₂₂O₃. This compound is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a 3,3,6-trimethyl-2-oxo group and a 1-methylethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with 3,3,6-trimethyl-2-oxo-1-methylethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler derivative without the 3,3,6-trimethyl-2-oxo group.

    Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.

    Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester: Similar structure but with a methyl ester group.

Uniqueness

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is unique due to its specific ester group and the presence of the 3,3,6-trimethyl-2-oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

834900-75-3

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

propan-2-yl 3,3,6-trimethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H22O3/c1-8(2)16-12(15)10-9(3)6-7-13(4,5)11(10)14/h8-10H,6-7H2,1-5H3

InChI Key

LEZDLYZREUBLQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)OC(C)C)(C)C

Origin of Product

United States

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